6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one
Description
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. The trifluoromethoxy (-OCF₃) substituent at the 6-position introduces strong electron-withdrawing effects, which can significantly alter the compound’s electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
6-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRDJSLCCPPYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl aryl sulfonate and trifluoromethyl benzaldoximes under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the trifluoromethoxy group with other functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has shown promise in medicinal chemistry due to its potential biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethoxy group is believed to enhance cellular uptake and interaction with target proteins involved in cancer progression .
- Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Materials Science Applications
In materials science, this compound can be utilized for:
- Polymer Synthesis : The compound can serve as a monomer in the production of specialty polymers with enhanced thermal and chemical stability due to the presence of fluorine atoms .
- Fluorescent Materials : Its unique electronic properties may allow it to be used in the development of fluorescent materials for sensors or imaging applications .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies demonstrating the applications of this compound:
These studies indicate a growing interest in the compound's potential across different fields.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. These interactions can modulate various biological processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The DHN scaffold is highly versatile, with modifications at the 6-, 7-, or 8-positions leading to varied biological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Key DHN Derivatives and Their Properties
Physicochemical Properties
- Lipophilicity:
The -OCF₃ group increases logP compared to -OCH₃ or -OH, enhancing blood-brain barrier penetration (critical for neuroactive compounds). - Solubility:
Fluorinated derivatives generally exhibit lower aqueous solubility, necessitating formulation optimization for in vivo applications. - Stability: Trifluoromethoxy groups resist metabolic degradation more effectively than methoxy groups, as seen in other fluorinated pharmaceuticals .
Biological Activity
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one, a compound characterized by its trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Chemical Formula : C11H9F3O
- Molecular Weight : 214.18 g/mol
- IUPAC Name : 6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
- CAS Number : 1260019-45-1
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that naphthoquinones can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of naphthalenones possess antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Table 2: Antimicrobial Efficacy
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
- Caspase Activation : It activates caspases, critical for the execution phase of apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing permeability changes and cell lysis.
Case Study 1: Anticancer Activity in Bladder Cancer Xenografts
In a study evaluating the effects of naphthoquinone derivatives on bladder cancer xenografts, it was found that treatment with these compounds significantly reduced tumor size and improved survival rates in animal models. The study highlighted the potential for these compounds as novel therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Activity Against MRSA
A recent investigation into the antimicrobial properties of naphthoquinone derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that these compounds could serve as effective alternatives to conventional antibiotics in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
